2-Isocyanato-2-methylpropanenitrile

Description

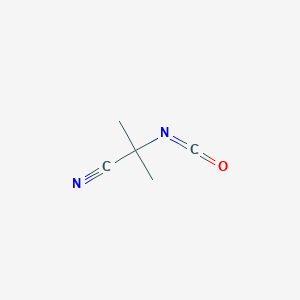

2-Isocyanato-2-methylpropanenitrile (CAS: 52161-43-0) is an organonitrile compound featuring both an isocyanate (–NCO) and a nitrile (–CN) functional group attached to a central carbon atom substituted with a methyl group. Its molecular structure confers high reactivity, making it valuable in organic synthesis, particularly in the formation of ureas, carbamates, and heterocyclic compounds via nucleophilic addition reactions. The compound’s dual functionality allows it to act as a versatile building block in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

IUPAC Name |

2-isocyanato-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(2,3-6)7-4-8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEDMZWYIOCJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Isocyanato-2-methylpropanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanenitrile with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the desired isocyanate . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Reactions with Nucleophiles

The isocyanate group (–NCO) exhibits strong electrophilic character, reacting with nucleophiles such as water , alcohols , and amines to form urea, urethane, or carbamate derivatives ( ).

Key Reactions:

-

With Water :

This hydrolysis produces a urea derivative and releases CO, analogous to tert-butyl isocyanate ( ).

-

With Alcohols :

Forms urethane linkages, a reaction critical in polyurethane synthesis ( ).

-

With Amines :

Yields substituted ureas, with reactivity influenced by steric and electronic factors ( ).

Cycloaddition Reactions

The isocyanate group participates in [2+2] cycloadditions with unsaturated bonds. For example, tert-butyl isocyanate reacts with phosphagermaallenes to form 1-oxa-2-germacyclobutanes ( ). Similar reactivity is expected for 2-isocyanato-2-methylpropanenitrile:

Table 1: Cycloaddition Partners and Products

| Partner | Product Class | Conditions | Reference |

|---|---|---|---|

| Phosphagermaallene | 1-Oxa-2-germacyclobutane | Room temperature | |

| Metal dioxo complexes | Oxo-imido complexes | Catalytic |

Hydration of the Nitrile Group

The nitrile group (–C≡N) can undergo hydration to form amides or carboxylic acids. For example, 2-methylpropanenitrile hydrates to hydroxynitriles in the presence of osmium catalysts ( ). While direct data on this compound is limited, analogous hydration pathways are plausible:

Self-Addition Reactions

Isocyanates undergo dimerization or trimerization under specific conditions. For aromatic isocyanates, dimerization yields uretidinediones, while trimerization forms isocyanurates ( ). The steric bulk of the tert-butyl group in this compound may hinder these reactions, but thermal or catalytic conditions could promote them:

Interaction with Metal Complexes

Isocyanates react with metal hydrides or oxides to form coordination complexes. For instance, tert-butyl isocyanate reacts with aluminum dihydrides to produce dinuclear alumoxanes ( ). Similar behavior is anticipated:

Scientific Research Applications

Applications in Polymer Chemistry

One of the primary applications of 2-isocyanato-2-methylpropanenitrile is in the production of polyurethanes . Polyurethanes are widely used due to their flexibility and durability, finding applications in coatings, adhesives, and elastomers.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 85 |

| Thermal Stability | Up to 200°C |

Case Study: Structural Adhesives

A study demonstrated that polyurethanes synthesized from this compound exhibited excellent adhesion properties for metal substrates. These adhesives were tested under various environmental conditions, showing minimal degradation over time .

Pharmaceutical Applications

The compound has also been explored for its potential use in pharmaceuticals. Its reactivity allows it to serve as an intermediate in the synthesis of various bioactive compounds.

Table 2: Pharmaceutical Compounds Synthesized Using this compound

| Compound Name | Application Area |

|---|---|

| N-(4-isocyanatophenyl)acetamide | Anticancer agents |

| Isocyanate derivatives | Anti-inflammatory drugs |

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be used to synthesize compounds with anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity .

Environmental and Safety Considerations

While this compound has valuable applications, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous due to its potential to cause respiratory irritation and skin sensitization.

Table 3: Safety Data for this compound

| Hazard Type | Classification |

|---|---|

| Acute Toxicity | Category 4 (Inhalation) |

| Skin Sensitization | Yes |

| Environmental Impact | Toxic to aquatic life |

Case Study: Risk Assessment

A comprehensive risk assessment indicated that proper handling and disposal methods significantly mitigate the environmental risks associated with this compound .

Mechanism of Action

The mechanism of action of 2-Isocyanato-2-methylpropanenitrile involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the modification of proteins and other macromolecules, affecting their function and activity . The nitrile group can also participate in various reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

2-Isocyanato-2-phenylacetonitrile (CAS: 1820649-67-9)

Structural Differences :

- Substituent : The methyl group in 2-isocyanato-2-methylpropanenitrile is replaced by a phenyl group in this analog.

2-(Chloromethyl)phenyl Isocyanate (CAS: 52986-66-0)

Structural Differences :

- Contains a chloromethyl (–CH₂Cl) substituent on the benzene ring adjacent to the isocyanate group.

- Lacks a nitrile group, reducing its utility in cyanation reactions but increasing electrophilicity at the isocyanate site due to the electron-withdrawing chlorine.

Reactivity :

General Trends in Reactivity and Stability

| Property | This compound | 2-Isocyanato-2-phenylacetonitrile | 2-(Chloromethyl)phenyl Isocyanate |

|---|---|---|---|

| Functional Groups | –NCO, –CN, –CH₃ | –NCO, –CN, –C₆H₅ | –NCO, –CH₂Cl |

| Molecular Weight (g/mol) | ~124 | ~187 (estimated) | 167.59 |

| Key Reactivity | Dual reactivity (–NCO and –CN) | Enhanced electrophilicity | Nucleophilic substitution (–CH₂Cl) |

| Typical Applications | Pharmaceuticals, polymers | Aromatic polymers | Pesticides, crosslinkers |

Key Observations :

- Electron-Withdrawing Effects : Phenyl and chloromethyl groups increase the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles like amines or alcohols.

- Steric Effects : The methyl group in this compound offers minimal steric hindrance compared to the bulkier phenyl or chloromethyl substituents, favoring faster reaction kinetics.

- Thermal Stability : Aromatic derivatives (e.g., phenyl-substituted) generally exhibit higher thermal stability in polymer matrices than aliphatic counterparts .

Biological Activity

2-Isocyanato-2-methylpropanenitrile (CAS Number: 78-82-0) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and material science. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

This compound is characterized by its isocyanate functional group, which is known for its reactivity. The compound can be synthesized from isobutyronitrile through various chemical reactions, including the addition of isocyanate groups to nitriles.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its toxicity, antimicrobial properties, and potential as a therapeutic agent.

Toxicity Studies

- Acute Toxicity : Studies have reported that this compound exhibits acute toxicity in various animal models. The inhalation LC50 values have been noted to range between 1 to 5 mg/L, indicating significant respiratory hazards upon exposure .

- Mutagenicity : In vitro assays for mutagenicity have shown negative results for this compound, suggesting it may not pose a significant risk for genetic mutations .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Pharmacological Potential

The compound's pharmacological profile has been explored in the context of its potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit certain pro-inflammatory pathways, although further research is required to elucidate the mechanisms involved .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 78-82-0 |

| Acute Toxicity (LC50) | 1 - 5 mg/L |

| Antimicrobial MIC | Low micromolar range |

| Mutagenicity | Negative |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth with an MIC of approximately 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus .

- Case Study on Inflammatory Response : Another study investigated the compound's effect on inflammatory cytokine production in macrophages. It was found that treatment with this compound reduced levels of TNF-alpha and IL-6, suggesting anti-inflammatory properties that warrant further investigation .

Research Findings

Recent literature emphasizes the need for comprehensive studies on the biological effects of this compound. Key findings include:

- Mechanisms of Action : The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. Future studies should focus on identifying specific molecular targets and pathways involved.

- Safety Profile : While acute toxicity has been documented, chronic exposure effects remain under-researched. Long-term studies are essential to fully understand the safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isocyanato-2-methylpropanenitrile, and how can purity be optimized?

- Methodology : Synthesis typically involves phosgenation of the corresponding amine (e.g., 2-amino-2-methylpropanenitrile) under controlled conditions. Purification via fractional distillation under reduced pressure (e.g., 1–2 mmHg) is critical due to its sensitivity to moisture. Analytical techniques like FT-IR (to confirm the isocyanate group at ~2270 cm⁻¹) and GC-MS should validate purity . Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis during synthesis and storage .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirm the isocyanate (-NCO) stretch (~2270 cm⁻¹) and nitrile (-CN) group (~2240 cm⁻¹).

- NMR : ¹³C NMR can distinguish the quaternary carbon adjacent to the isocyanate group (δ ~120–130 ppm).

- HPLC/GC-MS : Use non-polar columns (e.g., DB-5) with MS detection to assess purity and detect byproducts like urea derivatives from hydrolysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Due to its high reactivity and toxicity, use fume hoods, PPE (nitrile gloves, goggles), and moisture-free conditions. Monitor for exothermic reactions during synthesis. Store under inert gas at low temperatures (-20°C) to prevent polymerization . Emergency procedures should include neutralization with ethanol/water mixtures to deactivate residual isocyanate .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be systematically analyzed?

- Methodology :

- Compare DSC/TGA profiles under varying atmospheres (N₂ vs. air) to assess decomposition pathways.

- Replicate studies using identical heating rates (e.g., 10°C/min) and sample masses. Discrepancies may arise from trace moisture or impurities; use Karl Fischer titration to quantify water content .

- Cross-validate with computational methods (e.g., DFT calculations for bond dissociation energies) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions under different solvents?

- Methodology :

- Conduct kinetic studies in polar aprotic (e.g., THF) vs. protic solvents (e.g., ethanol). Monitor reaction rates via in situ FT-IR to track -NCO consumption.

- Steric hindrance from the methyl groups may slow reactivity, but electron-withdrawing nitrile groups enhance electrophilicity. Compare with analogs (e.g., methyl isocyanate) to isolate steric/electronic effects .

Q. How can contradictory literature reports on its hydrolysis products be resolved?

- Methodology :

- Standardize hydrolysis conditions (pH, temperature). For example, acidic vs. alkaline hydrolysis may yield different products (e.g., carbamic acid vs. urea derivatives).

- Use LC-MS/MS to identify transient intermediates and final products.

- Replicate conflicting studies with controlled humidity levels to isolate environmental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.